molecular formula C16H13BO2 B3026707 (2-(Naphthalen-2-yl)phenyl)boronic acid CAS No. 1061350-97-7

(2-(Naphthalen-2-yl)phenyl)boronic acid

Cat. No. B3026707
CAS RN: 1061350-97-7
M. Wt: 248.1 g/mol
InChI Key: UKGHMNPNPCSUIG-UHFFFAOYSA-N
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Description

Naphthalene-based boronic acids have garnered significant interest due to their diverse applications in chemical sensing, synthesis, and pharmacology. The compound "(2-(Naphthalen-2-yl)phenyl)boronic acid" is a derivative of naphthalene and boronic acid, which has been studied for its unique properties and potential uses in various fields of chemistry and biochemistry.

Synthesis Analysis

The synthesis of naphthalene-based boronic acids can be achieved through different methods. For instance, naphthalene-1,4-diboronic acid was synthesized via a Grignard reaction, which is a common method for preparing boronic acids . Additionally, the purification of naphthylboronic acids has been shown to be crucial for their use in Suzuki-Miyaura couplings, leading to efficient synthesis of chiral binaphthalene derivatives . This highlights the importance of purification steps in the synthesis of naphthalene-based boronic acids to achieve high yields and selectivity.

Molecular Structure Analysis

The molecular structure of naphthalene-based boronic acids is characterized by the presence of a naphthalene group and a boronic acid moiety. Two polymorphs of (naphthalen-1-yl)boronic acid have been reported, with both forms showing nearly identical molecular structures. The naphthalene group atoms are located in one plane, while the boronic acid atoms are in another, forming dimers connected via hydrogen bonds . This planar structure is significant for the compound's reactivity and interactions with other molecules.

Chemical Reactions Analysis

Naphthalene-based boronic acids participate in various chemical reactions. They have been used in the synthesis of fluorescent boronic acid isomers suitable for sensing saccharides at physiological pH . The addition of boronic acids to naphthalene-1,2-diones has been reported to yield functionalized naphthalene-1,2-diones, which can be processed into novel spirooxazine photochromic dyes . Furthermore, the palladium-catalyzed tandem reaction of yne-propargylic carbonates with boronic acids has been utilized to synthesize fused aromatic rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene-based boronic acids are influenced by their molecular structure. For example, the water-soluble fluorescent boronic acid isomers exhibit significant differences in their fluorescence properties upon binding with carbohydrates, which is attributed to the difference in substitution patterns . The extraction of sugars using naphthalene-2-boronic acid has been optimized, demonstrating the compound's potential in sugar purification processes . The formation of boronium salts from boronic and boric acid esters of 1,8-naphthalenediol has also been studied, providing insights into the Lewis acidities of these compounds .

Safety And Hazards

The safety data sheet for phenylboronic acid, a related compound, indicates that it is harmful if swallowed . It is recommended to avoid eating, drinking, or smoking when using this product, and to wash hands and face thoroughly after handling .

properties

IUPAC Name

(2-naphthalen-2-ylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BO2/c18-17(19)16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,18-19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGHMNPNPCSUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C2=CC3=CC=CC=C3C=C2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670205
Record name [2-(Naphthalen-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Naphthalen-2-yl)phenyl)boronic acid

CAS RN

1061350-97-7
Record name [2-(Naphthalen-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Naphthyl)phenylboronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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